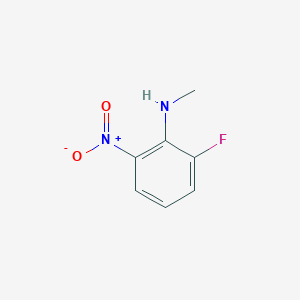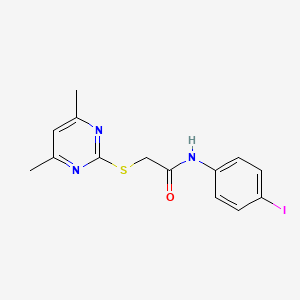
2-((4,6-Dimethyl-2-pyrimidinyl)sulfanyl)-N-(4-iodophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4,6-Dimethyl-2-pyrimidinyl)sulfanyl)-N-(4-iodophenyl)acetamide is a chemical compound with the molecular formula C14H14IN3OS . It has a molecular weight of 399.25. This product is intended for research use only.
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C14H14IN3OS . The molecule includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and an acetamide group, which consists of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon atom .Wissenschaftliche Forschungsanwendungen
Structural Analysis and Conformation
Research on compounds structurally related to "2-((4,6-Dimethyl-2-pyrimidinyl)sulfanyl)-N-(4-iodophenyl)acetamide" has highlighted their complex folded conformations and intramolecular interactions. Studies have shown that similar molecules exhibit a folded conformation about the methylene atom, with significant inclinations between the pyrimidine and benzene rings, stabilized by intramolecular hydrogen bonding. Such structural insights are crucial for understanding molecular interactions, designing new drugs, and tailoring materials for specific applications (Subasri et al., 2016).
Quantum Chemical Insights
Quantum chemical studies offer a deep understanding of the molecular structure, vibrational spectroscopy, and intermolecular interactions of compounds similar to "2-((4,6-Dimethyl-2-pyrimidinyl)sulfanyl)-N-(4-iodophenyl)acetamide". Such research provides valuable insights into the equilibrium geometry, electronic structure, and potential drug-likeness, contributing to the development of novel antiviral agents by investigating their binding energies against targets like SARS-CoV-2 protein (Mary et al., 2020).
Antimicrobial and Antiviral Applications
The synthesis of derivatives based on the pyrimidine structure has been explored for antimicrobial and antiviral applications. Novel compounds synthesized from similar chemical backbones have shown significant antimicrobial activity against a range of bacterial and fungal strains. Such studies are instrumental in the development of new antimicrobial agents to combat resistant microbial strains (Majithiya et al., 2022).
Radiosynthesis and Imaging Applications
Compounds structurally related to "2-((4,6-Dimethyl-2-pyrimidinyl)sulfanyl)-N-(4-iodophenyl)acetamide" have been utilized in the radiosynthesis of selective radioligands. These radioligands are designed for imaging specific proteins with positron emission tomography (PET), highlighting the potential of these compounds in medical imaging and diagnosis (Dollé et al., 2008).
Novel Synthetic Routes and Chemical Interactions
Research has also been directed towards understanding the synthesis, characterization, and chemical interactions of pyrimidine-based compounds. Novel synthetic routes have been developed, leading to a better understanding of their chemical behavior, potential reactivity, and applications in creating new materials or drugs (Rahmouni et al., 2014).
Eigenschaften
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(4-iodophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14IN3OS/c1-9-7-10(2)17-14(16-9)20-8-13(19)18-12-5-3-11(15)4-6-12/h3-7H,8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFHBJQHFFFHEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=CC=C(C=C2)I)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14IN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4,6-Dimethyl-2-pyrimidinyl)sulfanyl)-N-(4-iodophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

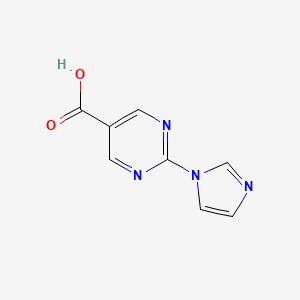
![1-(2,4-Dihydroxyphenyl)-2-[3-(trifluoromethyl)phenoxy]ethan-1-one](/img/structure/B2691408.png)
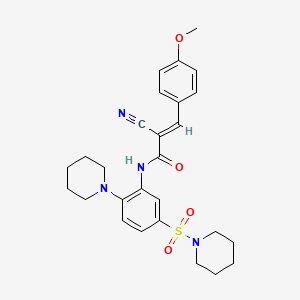

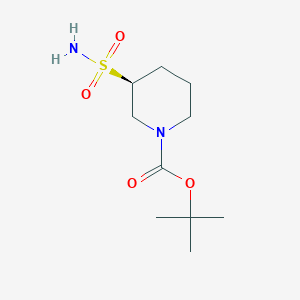
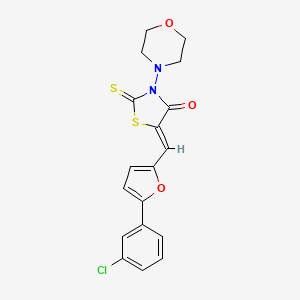
![Ethyl 1-(chlorosulfonyl)imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B2691416.png)
![2-[(1,5-Dimethylpyrazol-4-yl)amino]acetic acid](/img/structure/B2691418.png)
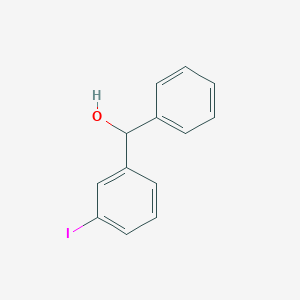
![(4-(2,4-dimethylphenyl)piperazin-1-yl)(6-fluoro-1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)methanone](/img/structure/B2691422.png)
![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-(isopropylthio)phenyl)ethan-1-one](/img/structure/B2691425.png)
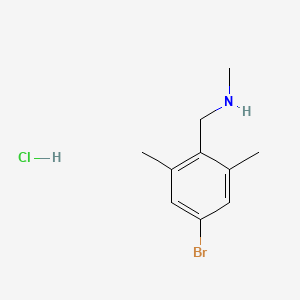
![N-[(1-Phenylcyclopropyl)methyl]-1-(1-phenylpyrazol-4-yl)methanamine;hydrochloride](/img/structure/B2691427.png)
